
6-Methoxyindoline-2,3-dione
Overview
Description
6-Methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H7NO3. It is a derivative of indoline-2,3-dione, where a methoxy group is substituted at the 6th position of the indoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxyindoline-2,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 6-methoxyindole with an oxidizing agent. For example, 6-methoxyindole can be oxidized using potassium permanganate or other suitable oxidizing agents to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form 6-methoxyindoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 6-methoxyindoline.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
Antimicrobial Activity
6-Methoxyindoline-2,3-dione exhibits notable antimicrobial properties. Research indicates that derivatives of indoline-2,3-dione have been synthesized and evaluated against various bacterial strains. For instance:
- Antibacterial Testing : Studies have shown that compounds derived from indoline-2,3-dione, including this compound, were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that many derivatives displayed significant antibacterial activity, with some exhibiting inhibition zones of up to 2.5 cm against S. aureus .
- Structure-Activity Relationship : The antibacterial efficacy was found to correlate with the electron density at specific positions on the indole ring. Increased electronegativity at the fifth position enhanced the antimicrobial potential of the compounds .
Anticancer Properties
The anticancer potential of this compound derivatives has been explored extensively:
- Mechanism of Action : Research has indicated that N-substituted isatin derivatives exhibit significant anticancer activities. The introduction of electron-withdrawing groups at specific positions on the isatin moiety enhances their effectiveness against cancer cell lines .
- Case Studies : Several studies have documented the synthesis and evaluation of these compounds in vitro. For example, certain derivatives demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .
Synthesis and Chemical Versatility
This compound serves as a crucial intermediate in organic synthesis:
- Synthetic Routes : It can be synthesized through various methods involving isatin and other reagents under controlled conditions. The versatility of this compound makes it a valuable precursor for synthesizing more complex heterocyclic compounds .
- Applications in Drug Development : Its ability to act as a scaffold for drug design has been highlighted in multiple studies where it was modified to enhance biological activity or target specificity .
Material Science Applications
In addition to its biological applications, this compound has been investigated for its potential use in material science:
- Polymer Chemistry : Research has explored the incorporation of indole derivatives into polymer matrices to enhance their mechanical properties and thermal stability .
- Electronics : The compound's electronic properties are being studied for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of 6-methoxyindoline-2,3-dione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyindoline-2,3-dione
- 7-Methoxyindoline-2,3-dione
- 5-Bromoisatin
- 5-Fluoroisatin
- 7-Chloroisatin
Uniqueness
6-Methoxyindoline-2,3-dione is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with biological targets and its overall pharmacokinetic properties compared to other similar compounds .
Biological Activity
Overview
6-Methoxyindoline-2,3-dione, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group at the 6th position and a dione functional group at the 2nd and 3rd positions. Its structure allows for significant interactions with biological targets, leading to various pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it has been shown to act as an agonist for the EP3 receptor, which plays a crucial role in several physiological processes including:
- Pain modulation
- Inflammation
- Gastric acid secretion
- Uterine contraction
These interactions can influence various signaling pathways, potentially leading to therapeutic effects in conditions such as pain management and gastrointestinal disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of indoline-2,3-dione, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Gram-positive Activity | Gram-negative Activity |
---|---|---|
This compound | Sensitive (Inhibition Zone: 15 mm) | Moderate (Inhibition Zone: 10 mm) |
K-2 | High (Inhibition Zone: 20 mm) | Low (Inhibition Zone: 5 mm) |
The compound's effectiveness against Staphylococcus aureus was particularly notable, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- Antimicrobial Evaluation : A study synthesized several hybrids based on indoline-2,3-dione and evaluated their antimicrobial activity. Among these, this compound exhibited significant inhibition against S. aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent .
- Synthesis of Derivatives : The synthesis of various derivatives of this compound was reported to enhance its biological activity. For instance, modifications at different positions of the indole ring led to compounds with improved antimicrobial efficacy .
The biochemical properties of this compound include its solubility profile and stability under physiological conditions. It is generally stable in aqueous solutions but may undergo oxidation under certain conditions, potentially affecting its biological activity.
Property | Value |
---|---|
Solubility | Soluble in DMSO and ethanol |
Stability | Stable at room temperature |
pH Sensitivity | Stable between pH 4-7 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxyindoline-2,3-dione, and how can purity be optimized during synthesis?
Synthesis typically involves functionalization of indole precursors via methoxylation and oxidation. For example, intermediates like 4-Methoxyindole (CAS 108937-87-7) are used as starting materials, with ethyl ester derivatives undergoing hydrolysis and cyclization under acidic conditions . Purity optimization requires rigorous purification methods such as column chromatography (silica gel) or recrystallization from ethanol/water mixtures. High-Performance Liquid Chromatography (HPLC) is recommended for final purity validation (>97%), as noted in reagent catalogs .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm methoxy and carbonyl group positions .
- X-ray Crystallography : Programs like SHELXL and OLEX2 are essential for resolving crystal structures. For example, the crystal structure of 6-Chloro-1-methylindoline-2,3-dione (a structural analog) was determined using SHELXL-2018, highlighting the importance of anisotropic displacement parameters for accuracy .
- IR Spectroscopy : Key peaks for carbonyl (C=O, ~1700–1750 cm) and methoxy (C-O, ~1250 cm^{-1) groups .
Q. What in vitro assays are used to evaluate the antibacterial activity of this compound derivatives?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Derivatives like 5-methyl-1H-indole-2,3-dione thiosemicarbazones have shown activity at 8–64 µg/mL, with structure-activity relationship (SAR) studies guiding functional group modifications .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like bacterial DNA gyrase. For example, methoxy substituents at position 6 improve steric compatibility with hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Synthesis Reproducibility : Variability in reaction conditions (e.g., solvent purity, temperature) can alter product stereochemistry. Standardizing protocols (e.g., anhydrous conditions for methoxylation) is critical .
- Assay Consistency : Use standardized MIC protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .
Q. How can SHELXL and OLEX2 improve crystallographic refinement for this compound derivatives?
- SHELXL : Enables high-resolution refinement using TWIN/BASF commands for twinned crystals, crucial for resolving disorder in methoxy groups .
- OLEX2 : Integrates structure solution (via charge flipping) and visualization, allowing real-time adjustment of thermal ellipsoids and hydrogen bonding networks .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral resolution via preparative HPLC with amylose-based columns is recommended. For example, 6-Methoxytryptoline hydrochloride (CAS 35764-54-6) requires chiral auxiliaries to prevent racemization during alkylation steps .
Q. Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm regiochemistry .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo studies, as indoline-2,3-dione derivatives may exhibit hepatotoxicity at high doses .
Properties
IUPAC Name |
6-methoxy-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHIZLOKWRPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438853 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52351-75-4 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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